An In-depth Technical Guide to Piperidine-3-thiol Hydrochloride: Properties, Synthesis, and Applications
An In-depth Technical Guide to Piperidine-3-thiol Hydrochloride: Properties, Synthesis, and Applications
Introduction
Piperidine and its derivatives are foundational scaffolds in medicinal chemistry, present in numerous pharmaceuticals and natural alkaloids.[1][2] The introduction of functional groups, such as a thiol, onto the piperidine ring creates a versatile building block for drug discovery and organic synthesis. This guide provides a comprehensive technical overview of Piperidine-3-thiol hydrochloride, a key reagent for researchers and drug development professionals. We will delve into its core chemical properties, reactivity, synthesis, and applications, with a focus on the practical insights necessary for laboratory use. The unique reactivity of its thiol group, particularly its ability to form covalent bonds with cysteine residues in proteins, makes it a valuable tool for developing enzyme inhibitors and studying protein interactions.[3]
Core Chemical & Physical Properties
Piperidine-3-thiol hydrochloride is a sulfur-containing heterocyclic compound. The hydrochloride salt form enhances its stability and solubility, making it more convenient for use in various applications.[3] Its key identifiers and properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | piperidine-3-thiol;hydrochloride | [3][4][5] |
| Synonyms | 3-Piperidinethiol hydrochloride | [4] |
| CAS Number | 1257081-01-8 | [4][5][6] |
| Molecular Formula | C₅H₁₂ClNS | [3][4][7] |
| Molecular Weight | 153.67 g/mol | [3][4][7] |
| Physical Form | Solid | [5] |
| Canonical SMILES | C1CC(CNC1)S.Cl | [3][4] |
| InChI Key | PTPVVEVNGARLMO-UHFFFAOYSA-N | [3][5] |
| Purity | Typically ≥95% | [5][8] |
| Solubility | Soluble in water. | [9] |
Synthesis and Manufacturing
The synthesis of Piperidine-3-thiol hydrochloride is a multi-step process that leverages fundamental organic chemistry reactions. While specific industrial-scale production methods may vary, the general synthetic strategy is consistent.
General Synthesis Pathway
The common approach involves the introduction of a thiol group onto a pre-existing piperidine ring, followed by salt formation.[3]
-
Starting Material Selection : The process typically begins with a suitable piperidine derivative that is functionalized at the 3-position with a good leaving group (e.g., a halide or a sulfonate ester).
-
Thiol Introduction : A nucleophilic substitution reaction is performed to introduce the thiol group. This is often achieved using a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis.
-
Hydrochloride Salt Formation : The resulting free base, Piperidine-3-thiol, is then treated with hydrochloric acid (HCl) in a suitable solvent (e.g., ethanol or diethyl ether) to precipitate the stable and more easily handled hydrochloride salt.[3][9]
Caption: General synthesis workflow for Piperidine-3-thiol hydrochloride.
Chemical Reactivity and Mechanistic Insights
The chemical behavior of Piperidine-3-thiol hydrochloride is dominated by the reactivity of its two primary functional groups: the secondary amine of the piperidine ring and, most notably, the nucleophilic thiol group.
Thiol Group Reactivity
The thiol (-SH) group is the primary center of reactivity and is responsible for the compound's utility as a synthetic building block and a modulator of biological systems.[3]
-
Nucleophilicity : As a soft nucleophile, the thiolate anion (formed under basic conditions) readily participates in S-alkylation and S-acylation reactions with alkyl halides and acyl chlorides, respectively.[3] This is a cornerstone of its use in building more complex molecules.
-
Oxidation : The thiol group is susceptible to oxidation. Mild oxidizing agents can lead to the formation of a disulfide bridge (piperidine-3-yl disulfide), while stronger oxidizing agents like hydrogen peroxide or potassium permanganate can oxidize it further to sulfonic acid.[3]
-
Covalent Modulation of Proteins : In a biological context, the thiol group can form covalent disulfide bonds with cysteine residues in proteins. This reactivity is crucial for its application as an enzyme inhibitor or a probe for studying protein function, as it can irreversibly modify a protein's active site.[3]
Piperidine Ring Reactivity
The secondary amine in the piperidine ring can undergo standard amine reactions, such as N-alkylation, N-acylation, or reductive amination, provided the thiol group is appropriately protected or the reaction conditions are selective.
Caption: Reactivity profile of the thiol group in Piperidine-3-thiol.
Applications in Research and Development
The unique structural and reactive properties of Piperidine-3-thiol hydrochloride make it a valuable intermediate in several scientific domains.
-
Pharmaceutical Drug Discovery : As a chiral building block, it is used in the synthesis of novel therapeutic agents.[10] The piperidine scaffold is prevalent in many approved drugs, and the thiol handle allows for the introduction of specific pharmacophores or covalent warheads designed to target enzymes.[1][3] It is a reagent cited in the preparation of protein kinase inhibitors.[6]
-
Organic Synthesis : It serves as a versatile precursor for creating more complex heterocyclic compounds.[3] Its bifunctional nature (amine and thiol) allows for sequential or selective reactions to build diverse molecular architectures.
-
Biological Research : The compound is employed to study enzyme mechanisms and protein interactions.[3] Its ability to covalently modify cysteine residues allows researchers to probe active sites, identify binding pockets, and develop specific enzyme inhibitors.[3]
Safety, Handling, and Storage
Proper handling of Piperidine-3-thiol hydrochloride is critical to ensure laboratory safety. The parent compound, piperidine, is toxic and flammable, and while the hydrochloride salt form mitigates some risks, caution is still required.[11][12]
| Parameter | Guideline | Source(s) |
| Hazard Class | Toxic if swallowed. May cause skin, eye, and respiratory irritation. | [5][13][14] |
| Handling | Use in a well-ventilated area or fume hood. Avoid breathing dust. Wash hands thoroughly after handling. Use non-sparking tools. | [12][14] |
| PPE | Wear protective gloves, flame-retardant protective clothing, and approved safety glasses or face shield. | [14] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store locked up. Recommended storage is often refrigerated. | [5][13] |
| First Aid | If swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. If inhaled: Move person to fresh air. In case of skin/eye contact: Rinse immediately with plenty of water for at least 15 minutes. | [13][14] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. | [13] |
Experimental Protocol: S-Alkylation of Piperidine-3-thiol hydrochloride
This protocol provides a representative, self-validating workflow for the S-alkylation of Piperidine-3-thiol hydrochloride, a common reaction to demonstrate its utility as a synthetic building block.
Objective
To synthesize 3-(benzylthio)piperidine by reacting Piperidine-3-thiol hydrochloride with benzyl bromide.
Materials
-
Piperidine-3-thiol hydrochloride (1.0 eq)
-
Benzyl bromide (1.05 eq)
-
Sodium carbonate (Na₂CO₃) (2.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, TLC plates, standard glassware
Step-by-Step Procedure
-
Reaction Setup : To a clean, dry round-bottom flask under a nitrogen atmosphere, add Piperidine-3-thiol hydrochloride (1.0 eq) and anhydrous DMF. Stir the suspension at room temperature.
-
Deprotonation : Add sodium carbonate (2.5 eq) to the suspension. The base neutralizes the hydrochloride and deprotonates the thiol to form the more nucleophilic thiolate. Stir for 20-30 minutes.
-
Alkylation : Slowly add benzyl bromide (1.05 eq) to the reaction mixture via syringe.
-
Reaction Monitoring (Self-Validation) : Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 9:1 ethyl acetate/methanol). The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation. The reaction is typically complete within 2-4 hours at room temperature.
-
Workup : Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).
-
Washing : Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x). This removes residual DMF and acidic impurities.
-
Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification and Characterization : Purify the crude product by flash column chromatography on silica gel if necessary. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Caption: Experimental workflow for a typical S-alkylation reaction.
References
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IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. Retrieved from [Link]
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ChemBuyersGuide.com, Inc. (n.d.). Beyond Pharmaceutical Co., Ltd (Page 42). Retrieved from [Link]
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CP Lab Safety. (n.d.). Piperidine-3-thiol hydrochloride, 95% Purity, C5H12ClNS, 1 gram. Retrieved from [Link]
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Datagroup.org. (n.d.). Chemical Databases. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Retrieved from [Link]
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ResearchGate. (n.d.). The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. Retrieved from [Link]
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